REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8](OC)=[O:9])(=[O:4])=[O:3].O.[NH2:16][NH2:17]>C(O)C>[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8]([NH:16][NH2:17])=[O:9])(=[O:4])=[O:3] |f:1.2|
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Name
|
|
Quantity
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2.1 g
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Type
|
reactant
|
Smiles
|
CS(=O)(=O)C=1C=C(C(=O)OC)C=CC1
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Name
|
|
Quantity
|
2.4 mL
|
Type
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reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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70 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
to reflux for 8 h
|
Duration
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8 h
|
Type
|
CUSTOM
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Details
|
On completion, solvent was removed
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Type
|
ADDITION
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Details
|
diluted with water (30 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with 10% methanol in dichloromethane (60 mL×4)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C=1C=C(C(=O)NN)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |